3-(Chlorodifluoromethylthio)pentane-2,4-dione
Overview
Description
3-(Chlorodifluoromethylthio)pentane-2,4-dione, also known as CPD, is a chemical compound that has been widely studied for its potential use in scientific research. CPD is a synthetic compound that was first synthesized in the 1960s and has since been used in a variety of applications, including as a pesticide and as a building block for other chemicals. In
Scientific Research Applications
Copper Corrosion Inhibition
Ketene dithioacetal derivatives, including compounds with similar structural features to 3-(Chlorodifluoromethylthio)pentane-2,4-dione, have been synthesized and studied for their ability to inhibit copper corrosion in acidic solutions. These compounds decrease corrosion rates, acting as cathodic inhibitors by forming a protective film on the copper surface, thereby preventing further corrosion by aggressive agents (Fiala et al., 2007).
Structural and Vibrational Analysis
Research has also focused on the structural and tautomeric characteristics of similar β-diketones, utilizing spectroscopic methods and quantum-chemical calculations to study their molecular structures. These studies reveal insights into the hydrogen bond strength and vibrational properties of these compounds, which are crucial for understanding their chemical reactivity and potential applications in designing new materials and chemical reactions (Zahedi-Tabrizi et al., 2015).
Metal–Organic Frameworks (MOFs)
Compounds containing the β-diketone functional group have been explored for their utility in synthesizing mixed metal–organic frameworks (MMOFs). These frameworks are of interest for their potential applications in catalysis, gas storage, and separation technologies. The synthesis involves coordination between the β-diketone site and trivalent cations, leading to structures with semiporous characteristics and applications in material science (Gildenast et al., 2020).
Thia-Michael Addition Reactions
Studies on β-diketones have also highlighted their role in facilitating Thia-Michael addition reactions, serving as non-thiolic and odorless thiol equivalents. This application is crucial in synthetic organic chemistry, where these reactions are employed to construct sulfur-containing compounds, which are valuable in pharmaceuticals and agrochemicals (Chai et al., 2007).
properties
IUPAC Name |
3-[chloro(difluoro)methyl]sulfanylpentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPCCNXPLRVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505282 | |
Record name | 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethylthio)pentane-2,4-dione | |
CAS RN |
42092-81-9 | |
Record name | 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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